

Synonyms for (2,3-Epoxypropyl)benzene like benzyl oxirane

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Compound of Interest

Compound Name: (2,3-Epoxypropyl)benzene

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An In-depth Technical Guide to **(2,3-Epoxypropyl)benzene** and its Synonyms for Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,3-Epoxypropyl)benzene**, also known as benzyl oxirane, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its role as a building block in the creation of therapeutic agents.

Chemical Identity and Synonyms

(2,3-Epoxypropyl)benzene is an epoxide derivative of allylbenzene. It is a chiral molecule and can exist as (R)- and (S)-enantiomers. The compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of these names is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for **(2,3-Epoxypropyl)benzene**

Synonym	IUPAC Name	CAS Number	PubChem CID
(2,3-Epoxypropyl)benzene	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
Benzyl oxirane	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
(Phenylmethyl)oxirane	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
Allylbenzene oxide	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
1,2-Epoxy-3-phenylpropane	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
2-Benzyloxirane	2-(phenylmethyl)oxirane	4436-24-2 (racemic)	94826
(S)-2-Benzyloxirane	(2S)-2-(phenylmethyl)oxirane	61393-94-0	11018915
(R)-2-Benzyloxirane	(2R)-2-(phenylmethyl)oxirane	Not readily available	Not readily available
Benzyl glycidyl ether	2-((benzyloxy)methyl)oxirane	2930-05-4 (racemic)	94247
(S)-(+)-Benzyl glycidyl ether	(S)-2-((benzyloxy)methyl)oxirane	16495-13-9	94247
(R)-(-)-Benzyl glycidyl ether	(R)-2-((benzyloxy)methyl)oxirane	14618-80-5	159746

Note: Benzyl glycidyl ether is a structural isomer of **(2,3-Epoxypropyl)benzene** and is included here for clarity as the term "benzyl oxirane" can sometimes be ambiguous.

Physicochemical Properties

The physicochemical properties of **(2,3-Epoxypropyl)benzene** are essential for its handling, reaction setup, and purification. The following table summarizes key quantitative data for the racemic compound.

Table 2: Physicochemical Data for **(2,3-Epoxypropyl)benzene** (racemic)

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.18 g/mol	[1][2]
Appearance	Colorless liquid	[3]
Density	1.02 g/mL at 25 °C	[3]
Boiling Point	98-100 °C at 17 mmHg	[3]
Refractive Index (n _{20/D})	1.523	[3]
Flash Point	82 °C (179.6 °F) - closed cup	[3]
Solubility	Insoluble in water	[4]

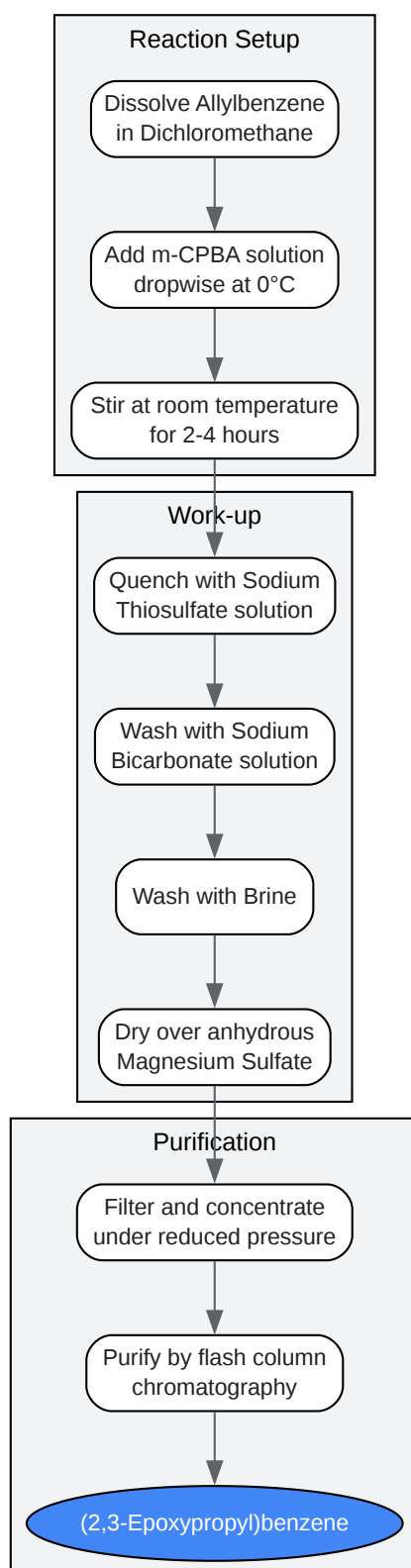
Experimental Protocols

The utility of **(2,3-Epoxypropyl)benzene** in drug development stems from its reactivity, primarily the ring-opening of the epoxide. Below are detailed experimental protocols for its synthesis and a key subsequent reaction.

Synthesis of (2,3-Epoxypropyl)benzene via Epoxidation of Allylbenzene

A common and efficient method for the synthesis of **(2,3-Epoxypropyl)benzene** is the epoxidation of allylbenzene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Workflow for Epoxidation



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Caption: Workflow for the synthesis of **(2,3-Epoxypropyl)benzene**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylbenzene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Addition of m-CPBA:** Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the stirred allylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **(2,3-Epoxypropyl)benzene**.

[\[5\]](#)[\[6\]](#)

Nucleophilic Ring-Opening of (2,3-Epoxypropyl)benzene

The epoxide ring of **(2,3-Epoxypropyl)benzene** is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted-3-phenylpropanes. This reaction is fundamental to its use as a building block in drug synthesis. The regioselectivity of the attack (at C2 or C3) depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.

General Experimental Protocol (Basic/Nucleophilic Conditions):

- **Reaction Setup:** In a suitable solvent (e.g., THF, ethanol), dissolve **(2,3-Epoxypropyl)benzene** (1.0 equivalent).
- **Nucleophile Addition:** Add the nucleophile (e.g., an amine, an alcohol with a base, or a Grignard reagent; 1.1-1.5 equivalents) to the solution. The reaction may require heating under reflux.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride for Grignard reactions).
- **Extraction and Purification:** Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by chromatography or recrystallization.^{[7][8][9]}

Applications in Drug Development and Signaling Pathways

The oxirane ring is a key functional group in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceuticals.^{[10][11]} **(2,3-Epoxypropyl)benzene** and its derivatives are valuable building blocks for introducing a phenylpropyl scaffold into drug molecules.

Role as a Synthetic Intermediate

(2,3-Epoxypropyl)benzene is a precursor for the synthesis of various bioactive molecules, including:

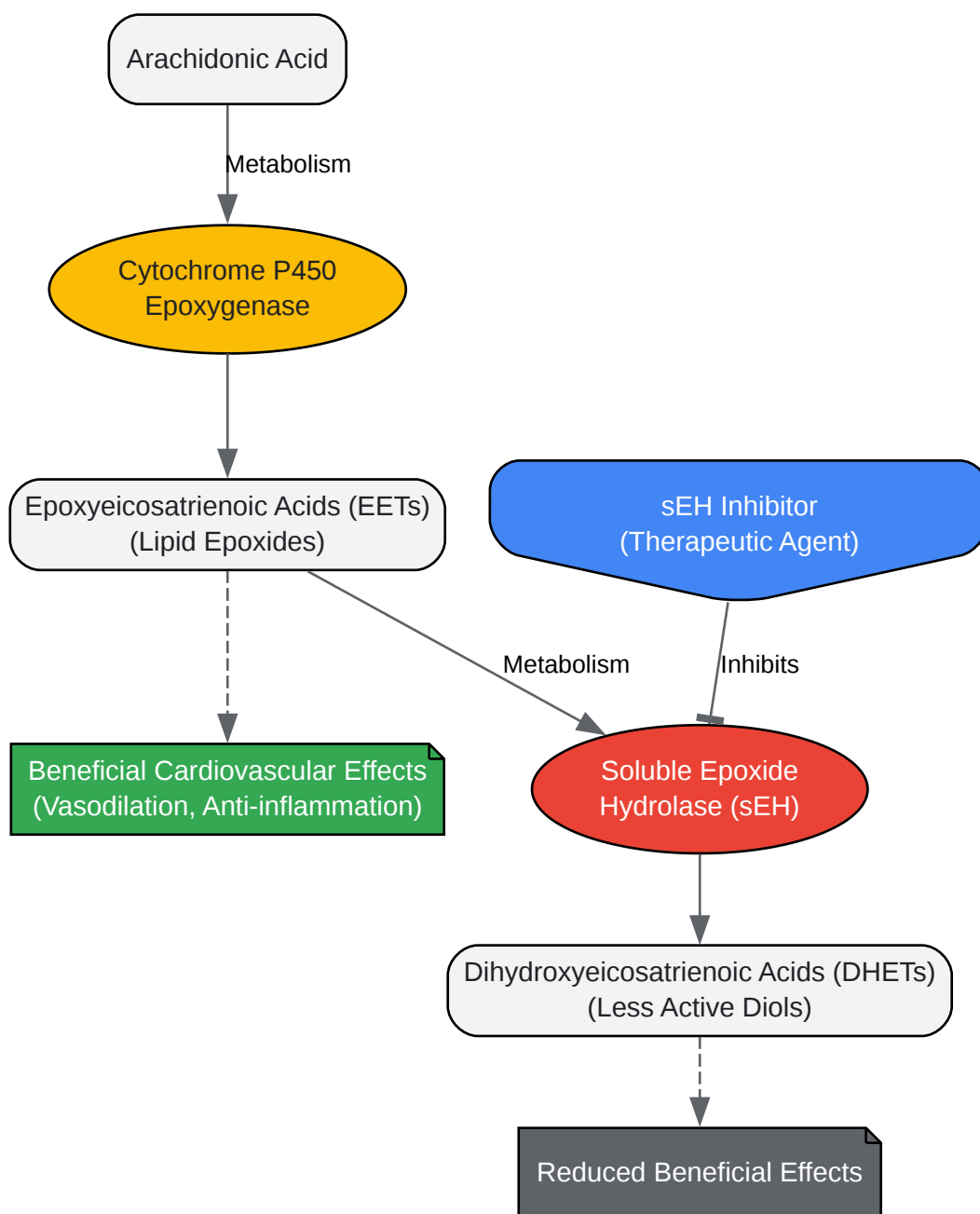
- **Beta-blockers:** The ring-opening of similar epoxides with amines is a cornerstone in the synthesis of many beta-blockers used to treat cardiovascular diseases like hypertension and angina.^{[4][12]} The resulting amino alcohol is a key pharmacophore in these drugs.
- **Antiviral and Anticancer Agents:** The epoxide moiety can be incorporated into more complex molecules exhibiting antiviral or anticancer activities.^{[11][13]} The reactivity of the oxirane allows for the attachment of various pharmacophoric groups.

Modulation of Signaling Pathways

While direct studies on **(2,3-Epoxypropyl)benzene**'s effect on specific signaling pathways are limited, the biological activity of epoxide-containing compounds and their metabolites is an active area of research. A relevant pathway is the one involving soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Epoxyeicosatrienoic acids (EETs), which are lipid epoxides, have beneficial cardiovascular effects, including vasodilation and anti-inflammatory properties. The enzyme soluble epoxide hydrolase (sEH) metabolizes these EETs to their less active diol forms. Inhibition of sEH is a therapeutic strategy for hypertension and inflammation.



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Caption: The role of soluble epoxide hydrolase (sEH) in modulating EET signaling.

The study of small molecule epoxides like **(2,3-Epoxypropyl)benzene** can provide insights into the development of novel sEH inhibitors or other modulators of lipid signaling pathways.

Conclusion

(2,3-Epoxypropyl)benzene and its synonyms are valuable and versatile intermediates in the field of drug discovery and development. A thorough understanding of their chemical properties, synthetic routes, and reactivity is essential for medicinal chemists. The ability to undergo stereoselective ring-opening reactions makes them ideal building blocks for the synthesis of complex chiral molecules with a wide range of biological activities. Further research into the specific interactions of these and similar epoxides with biological targets will likely unveil new therapeutic opportunities.

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